3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with fluorophenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl group.
Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential medicinal applications.
Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: A structurally similar compound used in various chemical and biological studies.
Uniqueness
3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its combination of fluorophenyl and sulfonyl groups on a quinoline core. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-17(26)10-15)14-23(24(19)28)33(29,30)18-8-6-16(25)7-9-18/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEJDJIPVJEDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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